beta-D-Mannopyranose

Enzymology Metalloenzymes Substrate Specificity

Using generic D-mannose (anomeric mixture) in stereosensitive assays introduces experimental variability. Purified beta-D-mannopyranose eliminates this risk with a defined β-configuration critical for: • Phosphomannose isomerase (PMI) kinetics - the α-anomer is inactive; the β-anomer is the mandatory substrate for valid enzyme assays. • Synthetic receptor characterization - host molecules exhibit 103:1 selectivity for β-Man over β-Gal, demanding stereochemically pure starting material. • Glycoconjugate library synthesis - the β-anomer enables construction of diverse glycopolymer epitopes with precise anomeric control. Supplied with batch-specific CoA. Ambient shipping for R&D quantities.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7322-31-8
Cat. No. B1267881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Mannopyranose
CAS7322-31-8
Synonymsbeta-1,4-mannan
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-RWOPYEJCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Mannopyranose: Purified β-Anomer for Biochemical Research


beta-D-Mannopyranose (CAS 7322-31-8) is the purified β-anomeric form of the aldohexose sugar D-mannose, a C-2 epimer of glucose . In aqueous solution, D-mannose exists as a dynamic equilibrium mixture of anomers (approximately 67% α-pyranose, 31% β-pyranose, and minor furanose forms) [1]. The isolated β-anomer, with a specific rotation of +14° (c=10, H₂O) and a melting point of 132°C , is a fundamental monosaccharide building block. Its defined stereochemistry is essential for applications requiring precise stereochemical control, as the biological recognition and reactivity of mannose-containing structures are highly sensitive to the anomeric configuration [2]. This compound serves as a critical reference standard and starting material in glycoscience research, particularly where the α- and β-forms exhibit distinct biological activities.

1
Pure β-Anomer

Defined stereochemistry for recognition and reactivity studies.

2
Stereochemical Reference

Critical standard for β-mannose identity in analytical workflows.

3
Enzyme Substrate

Required starting material for PMI enzymology and inhibitor screening.

Why Generic D-Mannose Falls Short


Procuring or using generic 'D-mannose' (a mixture of α- and β-anomers) or the more abundant α-D-mannopyranose in place of purified beta-D-mannopyranose can lead to significant discrepancies in experimental outcomes. The anomeric configuration is a critical determinant of molecular recognition [1]. For instance, the substrate specificity of the metalloenzyme phosphomannose isomerase (PMI) is strictly for the β-anomer of mannose 6-phosphate, with the α-anomer and the C-2 epimer (β-glucopyranose 6-phosphate) being inactive or only weak inhibitors [2]. Furthermore, binding studies with synthetic receptors have demonstrated that certain host molecules exhibit a marked selectivity for β-mannosides over α-mannosides or other sugars, with a selectivity ratio of 103:1 for β-Man over β-Gal in one system [3]. This specificity underscores that the β-anomer is not a functional equivalent to its α-counterpart or an undefined anomeric mixture, and its use is mandatory in systems where stereochemical fidelity governs activity.

Enzyme specificity
β‑anomer is active substrate for PMI
α‑mixture or α‑anomer may lose substrate recognition
Receptor selectivity
β‑selective binding reported (e.g., 103:1 over β‑Gal)
generic D‑mannose shifts binding profile unpredictably
Physical identity
Distinct optical rotation and NMR fingerprint
anomeric mixture may obscure β‑specific analytical readouts

Evidence for Beta-D-Mannopyranose Selectivity


Enzyme Substrate Specificity for PMI

The anomeric configuration is a decisive factor for substrate recognition by phosphomannose isomerase (PMI). A comparative energy-balance study of ligand binding to Type I Zn-metalloenzyme PMI from Candida albicans evaluated β-D-mannopyranose 6-phosphate (β-M6P), its α-anomer (α-M6P), and the C-2 epimer β-glucopyranose 6-phosphate (β-G6P) [1]. The computational analysis showed a more favorable energy balance for β-M6P, which aligns with experimental data demonstrating that β-M6P is the active PMI substrate, whereas α-M6P and β-G6P are inactive or function only as weak inhibitors [1].

PMI Substrate Specificity
Reported
β-M6P active substrate; α-M6P and β-G6P inactive/weak inhibitors
Supports anomeric-configuration requirement for PMI enzyme studies.
Computational and experimental cross-study comparison.
Enzymology Metalloenzymes Substrate Specificity Carbohydrate Metabolism

Polyvalent Lectin Binding Affinity

While monovalent α-D-mannopyranosides typically exhibit higher affinity for the lectin Concanavalin A (ConA) than their β-counterparts, this difference can be eliminated in polyvalent systems. A binding assay evaluating synthetic glycopolymers with pendant mannopyranosyl residues found that a β-D-mannopyranosyl polymer, after C-2 modification, achieved the same binding affinity as an equivalent α-D-mannopyranosyl polymer [1]. This is attributed to the multivalency effect and affinity enhancement from the C-2 modification, which compensates for the intrinsic lower monovalent affinity of the β-anomer [1].

Polyvalent Lectin Affinity
Head-to-head
β‑mannopyranosyl polymer matched α‑polymer affinity (C-2 modified)
Reported comparable affinity in polyvalent ConA binding context.
Multivalency and C-2 modification compensate for lower monovalent β-affinity.
Glycobiology Lectin Binding Multivalency Glycopolymers

Synthetic Receptor Selectivity: β-Man over β-Gal

A library of induced-fit synthetic carbohydrate receptors demonstrated remarkable selectivity for specific anomers and epimers. Receptor 1 in this study showed a high selectivity for β-mannose (β-Man) over β-galactose (β-Gal) with a ratio of 103:1, whereas other receptors in the same library showed preferences for α-mannose (α-Man) or other sugars [1]. Binding affinities, measured by 1H NMR titrations in CD2Cl2 at 298 K, varied from ≈10¹ to 10⁴ M⁻¹ across the library [1].

Receptor Selectivity
Head-to-head
103:1 selectivity for β-Man over β-Gal
Supports β‑anomer as building block for selective synthetic receptors.
1H NMR titration in CD₂Cl₂ at 298 K.
Supramolecular Chemistry Synthetic Receptors Molecular Recognition Host-Guest Chemistry

Distinct Anomeric Physical Properties

In aqueous solution, D-mannose exists as a mixture of anomers. However, the isolated beta-D-mannopyranose has distinct physical properties compared to the equilibrium mixture and the pure α-anomer. For instance, the specific rotation of beta-D-mannopyranose is +14° (c=10, H₂O), which is significantly lower than that of the α-anomer (+29° for α-D-mannopyranose) and the equilibrium mixture (approx. +14.2°) . Furthermore, the β-anomer accounts for approximately 31% of the pyranose forms at equilibrium, while the α-anomer constitutes 67% [1]. This lower abundance and distinct physical properties underscore the importance of procuring the purified β-anomer for studies requiring precise stereochemical control.

Anomeric Physical Properties
Reported
[α] +14° (β) vs +29° (α); β proportion ~31% at equilibrium
Distinct properties support anomeric identity verification in solution.
Aqueous solution, 17–25°C.
Physical Chemistry Carbohydrate Chemistry Solution-State Analysis NMR Spectroscopy

Unique ¹H NMR Spectroscopic Fingerprint

The anomeric proton (H-1) of D-mannopyranosides exhibits chemical shifts in ¹H NMR spectroscopy that are highly sensitive to the anomeric configuration (α vs. β), as well as to the aglycon and ring substitutions [1]. In a study of mannooligosaccharides, the H-1 chemical shifts for mannose residues ranged from δ 4.76 to 5.36, providing a clear spectroscopic signature that differentiates α- and β-linked residues [1]. This characteristic allows for the unambiguous identification and quantification of the β-anomer in complex mixtures.

¹H NMR Fingerprint
Class-level
H-1 chemical shifts δ 4.76–5.36, distinct for α- and β-linked residues
Supports analytical method development for β‑mannose quantification.
Class-level inference from mannooligosaccharide studies.
NMR Spectroscopy Structural Biology Glycomics Analytical Chemistry

Validated Applications for Beta-D-Mannopyranose


PMI Enzymology and Inhibitor Screening

When investigating the catalytic mechanism or inhibitor screening for phosphomannose isomerase (PMI), the use of purified beta-D-mannopyranose (or its 6-phosphate derivative) is mandatory. As demonstrated by computational and experimental studies [1], the α-anomer and the C-2 epimer are inactive or only weak inhibitors. Procuring the correct β-anomer ensures valid kinetic assays and accurate interpretation of structure-activity relationships.

β-Mannoside Receptor and Sensor Design

The high selectivity of certain synthetic receptors for β-mannose over other epimers (e.g., 103:1 over β-galactose) [1] makes beta-D-mannopyranose an essential building block for creating highly specific molecular sensors, separation media, or targeted delivery systems. Its use as a starting material or reference standard is critical for characterizing and validating these novel synthetic receptors.

Polyvalent Glycopolymer Synthesis

In the design of polyvalent glycoconjugates (e.g., for lectin inhibition or cell targeting), beta-D-mannopyranose offers a stereochemically defined alternative to the α-anomer. Research shows that in a polyvalent display, a C-2 modified β-mannopyranosyl polymer can achieve affinity comparable to its α-counterpart [1], expanding the repertoire of usable sugar epitopes. This justifies the procurement of the β-anomer for building diverse glycopolymer libraries.

Analytical Reference Standard and QC

The distinct ¹H NMR spectroscopic signature of beta-D-mannopyranose's anomeric proton [1] and its specific physical properties (e.g., specific rotation of +14°) [2] make it a necessary reference standard for developing and validating analytical methods. This is crucial for quantifying β-mannose content in complex biological samples, monitoring anomerization reactions, or ensuring the purity of synthetic mannose-containing compounds.

Application
Selection Property
Validation Focus
PMI Enzyme Studies
Anomeric configuration specificity
Verify substrate activity in assay
β‑Mannoside Receptor Design
β‑Selective binding characterization
Validate receptor selectivity profile
Polyvalent Glycopolymer Synthesis
Stereochemically defined building block
Assess polyvalent affinity equivalence
Analytical QC Reference
Distinct NMR and optical signature
Confirm identity via ¹H NMR and optical rotation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-D-Mannopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.